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Compound of Interest

Compound Name: 5-Undecanone

Cat. No.: B1585441

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-

Undecanone (CAS No. 33083-83-9), a saturated ketone with applications in various chemical
syntheses. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

5-Undecanone, also known as pentyl hexyl ketone, is an aliphatic ketone with the chemical
formula C11H220.[1] Its structure consists of an eleven-carbon chain with a carbonyl group at
the fifth position.

Structure:

Physical Properties:
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Property Value
Molecular Formula C11H220
Molecular Weight 170.30 g/mol
IUPAC Name Undecan-5-one
CAS Number 33083-83-9
Appearance Colorless liquid

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for 5-Undecanone, presented in
tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule.

The H NMR spectrum of 5-Undecanone is characterized by signals corresponding to the

different proton environments in the molecule.

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
_ -CH2-C(=0)-CH2- (C4-
~2.40 Triplet 4H
Hz, C6-H2)
_ -CH2-CH2-C(=0)- (C3-
~1.55 Multiplet 4H
Hz, C7-H2)
_ -(CHz)a- (C2-H2, C8-
~1.30 Multiplet 8H
Hz, C9-H2, C10-H2)
~0.90 Triplet 6H -CHs (C1-Hs, C11-Hs)
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The 13C NMR spectrum provides information on the different carbon environments within 5-

Undecanone.

Chemical Shift (8) ppm Assighment

~211.0 C=0 (C5)

~42.5 -CH2-C(=0)-CH2- (C4, C6)
~31.5 -(CH2)n- (C8)

~29.0 -(CH2)n- (C9)

~24.0 -CH2-CH2-C(=0)- (C3, C7)
~225 -(CH2)n- (C2, C10)

~14.0 -CHs (C1, C11)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Undecanone is dominated by a strong absorption band characteristic of a

carbonyl group.

Wavenumber (cm~?) Intensity Assignment

~2955, ~2925, ~2855 Strong C-H stretching (alkane)
~1715 Strong C=0 stretching (ketone)
~1465 Medium C-H bending (methylene)
~1375 Medium C-H bending (methyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 5-Undecanone shows a

molecular ion peak and several characteristic fragment ions.[1]
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miz Relative Intensity (%) Proposed Fragment
170 Low [M]* (Molecular lon)

113 Moderate [M - CaHo]* (a-cleavage)
99 Moderate [M - CsH11]* (a-cleavage)

] McLafferty rearrangement
86 High

product
71 High [CsHa1]*
] McLafferty rearrangement
58 High
product
57 High [CaHo]*
43 High [CsH7]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 10-20 mg of 5-Undecanone in ~0.7 mL of deuterated chloroform
(CDCl5).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
o Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

e Instrument: A 300 MHz (or higher) NMR spectrometer (e.g., Varian A-60).[1]

e 1H NMR:
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o Acquire the spectrum using a standard single-pulse experiment.
o Set the spectral width to cover the range of -1 to 10 ppm.

o Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

e 13C NMR:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the range of 0 to 220 ppm.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

e Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
« Integrate the signals in the H NMR spectrum.

e Assign the peaks in both spectra to the corresponding nuclei in the 5-Undecanone
molecule.

FT-IR Spectroscopy

Sample Preparation:
e As 5-Undecanone is a liquid, it can be analyzed directly as a neat thin film.

o Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NacCl)
salt plates.

o Gently press the plates together to form a thin, uniform film.

Instrumentation and Data Acquisition:
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Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquire a background spectrum of the clean salt plates.

Place the sample holder with the prepared salt plates into the spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm~1.

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
Data Processing:

o The instrument software will automatically ratio the sample spectrum against the background
spectrum to generate the final transmittance or absorbance spectrum.

« ldentify and label the characteristic absorption bands.

Mass Spectrometry (GC/IMS)

Sample Preparation:

o Prepare a dilute solution of 5-Undecanone (e.g., 1 mg/mL) in a volatile organic solvent such
as dichloromethane or hexane.

Instrumentation and Data Acquisition:

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an
electron ionization (EI) source (e.g., HITACHI M-80B).[1]

e GC Conditions:

o

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pym).

[¢]

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow of 1 mL/min.

[¢]

[e]

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
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¢ MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.[1]

o Mass Range: Scan from m/z 40 to 400.

Data Processing:

Identify the peak corresponding to 5-Undecanone in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak and major fragment ions.

Propose fragmentation pathways to explain the observed fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Undecanone.
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Sample Preparation
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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